Product packaging for Supidimide(Cat. No.:CAS No. 49785-74-2)

Supidimide

Cat. No.: B1217519
CAS No.: 49785-74-2
M. Wt: 280.30 g/mol
InChI Key: QQWLXNMPPFCVCD-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of IMiD Research

The trajectory of IMiD research is inextricably linked to the discovery and subsequent re-evaluation of thalidomide (B1683933).

Origins from Thalidomide Research and its Distinct Biological Profile

Thalidomide was initially developed in the 1950s and marketed primarily as a sedative and hypnotic, and also used to alleviate morning sickness in pregnant women. wikipedia.orgnih.govtandfonline.comjst.go.jptouro.eduresearchgate.net Its widespread use in pregnant women tragically led to severe birth defects, most notably phocomelia and amelia, resulting in its withdrawal from the market in 1961. wikipedia.orgtandfonline.comjst.go.jptouro.eduresearchgate.net This catastrophic event highlighted the critical importance of rigorous testing for teratogenicity during drug development.

Despite its notorious past, research in the 1960s and beyond revealed that thalidomide possessed other significant biological properties, including anti-inflammatory and potential immunomodulatory effects, initially observed in patients with erythema nodosum leprosum (ENL). nih.govsgul.ac.ukref.ac.uknih.govnih.gov Further studies uncovered its anti-angiogenic properties in the 1990s. wikipedia.orgnih.govmdpi.comonclive.comresearchgate.net These findings spurred renewed interest in thalidomide for treating conditions like leprosy complications and certain cancers, particularly multiple myeloma. wikipedia.orgnih.govjst.go.jptouro.edunih.govonclive.comresearchgate.net

Development of Thalidomide Analogues and Derivatives (IMiDs)

Motivated by the observed therapeutic potential of thalidomide but limited by its severe toxicity, particularly teratogenicity and neuropathy, researchers embarked on programs to develop structural analogues and derivatives. wikipedia.orgtouro.edusgul.ac.ukref.ac.ukmdpi.comresearchgate.netnih.gov The goal was to synthesize compounds that retained or enhanced the beneficial immunomodulatory and anti-angiogenic properties while minimizing or eliminating the undesirable toxic effects. sgul.ac.ukref.ac.ukmdpi.comresearchgate.netnih.govnih.gov This effort led to the development of the class of compounds known as Immunomodulatory Imide Drugs (IMiDs). Key second-generation IMiDs, such as lenalidomide (B1683929) and pomalidomide, were developed and have shown improved efficacy and, in some aspects, more favorable safety profiles compared to thalidomide, leading to their approval for treating multiple myeloma and myelodysplastic syndromes. wikipedia.orgnih.govtouro.edusgul.ac.ukref.ac.uknih.govnih.gov

Positioning Supidimide within the IMiD Class

This compound is a compound that emerged from the research into thalidomide analogues, specifically with the aim of developing a compound lacking thalidomide's teratogenic effects.

Structural Classification of this compound as a Non-teratogenic Thalidomide Analog

This compound is structurally related to thalidomide but exhibits a distinct biological profile, notably its classification as a non-teratogenic analogue. nih.govgoogle.comnih.govthieme-connect.comnih.gov While thalidomide contains a phthalimide (B116566) ring and a glutarimide (B196013) ring linked by an alpha carbon, this compound's structure differs. nih.govuni.lu this compound is chemically known as 1,1-dioxo-2-(2-oxopiperidin-3-yl)-1,2-benzothiazol-3-one. uni.lu This structure incorporates a 1,2-benzothiazol-3(2H)-one 1,1-dioxide group linked to a 2-oxopiperidine (a six-membered lactam ring, similar to the glutarimide portion of thalidomide, but with a sulfur dioxide containing ring system replacing the phthalimide). nih.govuni.lu The structural requirements for thalidomide-type teratogenicity are highly specific, involving both the phthalimide and glutarimide groups with an alpha linkage, and even minor structural changes can abolish this toxicity. nih.gov The structural modification in this compound, particularly the replacement of the phthalimide moiety with the benzothiazol-3-one 1,1-dioxide group, is understood to be key to its lack of teratogenic activity. nih.gov

Rationale for Academic Investigation of Non-teratogenic IMiDs

The tragic history of thalidomide underscored the critical need for developing compounds with therapeutic benefits but devoid of teratogenicity. The rationale for investigating non-teratogenic IMiDs like this compound stems directly from this need. Researchers sought to understand which structural features of thalidomide were responsible for its desired immunomodulatory and anti-angiogenic effects versus those causing teratogenicity and other toxicities. sgul.ac.ukref.ac.ukmdpi.comresearchgate.netnih.govnih.gov Identifying and developing non-teratogenic analogues allows for the potential harnessing of the therapeutic pathways modulated by IMiDs without the devastating risk of birth defects. This research is crucial for potentially expanding the clinical applications of this class of drugs to patient populations where teratogenicity is a significant concern. The discovery that IMiDs exert their effects, including teratogenicity, by targeting the protein Cereblon (CRBN) and inducing the degradation of specific protein substrates has provided a molecular basis for understanding the differential activities of thalidomide and its analogues. jst.go.jpresearchgate.netresearchgate.netmdpi.comnih.gov Research into non-teratogenic analogues helps to dissect the complex relationship between chemical structure, CRBN binding, substrate specificity, and the resulting biological outcomes. researchgate.netnih.gov

Scope and Research Objectives for this compound Investigation

Research on this compound has primarily focused on confirming its lack of teratogenic activity and exploring other pharmacological properties, often in comparison to thalidomide. Key research objectives have included:

Evaluating teratogenicity in relevant animal models, particularly primates, which are sensitive to thalidomide-induced birth defects. thieme-connect.comnih.gov

Investigating its effects on the central nervous system, including sedative properties and influence on neurotransmitter systems. thieme-connect.comnih.govdtic.mil

Assessing other potential biological activities, such as anti-inflammatory or effects on specific cellular pathways, to understand its pharmacological profile beyond sedation and lack of teratogenicity. nih.govgoogle.com

Determining the relationship between its chemical structure and observed biological activities, particularly the absence of teratogenicity. nih.gov

These investigations aim to fully characterize this compound's profile as a non-teratogenic thalidomide analogue and contribute to the broader understanding of structure-activity relationships within the IMiD class.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O4S B1217519 Supidimide CAS No. 49785-74-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

49785-74-2

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

1,1-dioxo-2-(2-oxopiperidin-3-yl)-1,2-benzothiazol-3-one

InChI

InChI=1S/C12H12N2O4S/c15-11-9(5-3-7-13-11)14-12(16)8-4-1-2-6-10(8)19(14,17)18/h1-2,4,6,9H,3,5,7H2,(H,13,15)

InChI Key

QQWLXNMPPFCVCD-UHFFFAOYSA-N

SMILES

C1CC(C(=O)NC1)N2C(=O)C3=CC=CC=C3S2(=O)=O

Canonical SMILES

C1CC(C(=O)NC1)N2C(=O)C3=CC=CC=C3S2(=O)=O

Other CAS No.

49785-74-2

Synonyms

CG 3033
supidimide

Origin of Product

United States

Detailed Research Findings on Supidimide

Strategies for this compound Synthesis

The synthesis of this compound involves the construction of its characteristic heterocyclic ring system, which includes a benzothiazol-3(2H)-one 1,1-dioxide moiety linked to a 2-oxopiperidine ring. uni.ludokumen.pub

Original Synthetic Pathways

While specific details of the absolute original synthesis of this compound are not extensively detailed in the provided search results, the synthesis of related imides, such as succinimide, was reported as early as 1958. dokumen.pub Early methods for imide synthesis often involved the oxidation of precursors like 2-pyrrolidone to yield succinimide. dokumen.pub Another approach for synthesizing imides involves the reaction of diacids with amines, or cyclization of 1,2-diacid monoamides. dokumen.pub The laboratory synthesis of EM-8, a compound structurally related to this compound, involved the reaction of the sodium salt of benzo(d)isothiazole-3(2H)-one 1,1-dioxide (sodium saccharin) with a bromoglutarimide. dokumen.pub This suggests that original pathways for compounds like this compound likely involved coupling reactions between the distinct heterocyclic fragments or their precursors.

Contemporary Approaches in Laboratory Synthesis

Contemporary laboratory synthesis approaches for imides and related structures often focus on developing more efficient, economical, and environmentally benign methods. Recent literature highlights methods such as manganese pincer complex catalyzed dehydrogenative coupling of diols and amines to form cyclic imides, producing hydrogen gas as a byproduct. organic-chemistry.org Lewis acid catalyzed reactions under solvent-free conditions and microwave irradiation have also been developed for the preparation of imides from anhydrides. organic-chemistry.org For 2-sulfobenzoic acid imides, a cobalt-catalyzed, aminoquinoline-directed sp2 C–H bond carbonylation of sulfonamides has been reported as a short and efficient synthesis method. nih.gov This method utilizes diisopropyl azodicarboxylate as a carbon monoxide source and proceeds under specific conditions in dichloroethane. nih.gov

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives involves modifying the core scaffold to generate new chemical entities. This often entails altering the heterocyclic rings or introducing substituents.

Design Principles for New Chemical Entities Based on the this compound Scaffold

Design principles for creating new chemical entities based on a scaffold like this compound often involve scaffold hopping, where the core structure is modified or replaced while aiming to retain desired molecular functionalities. biosolveit.denih.gov This can range from minor modifications like swapping atoms within a ring to more extensive changes involving ring opening or closure. nih.gov Computational methods play a significant role in scaffold-based drug design, allowing for the exploration of chemical space and the identification of structurally distinct motifs. biosolveit.decam.ac.uklifechemicals.com Design considerations also include assessing the capacity of supporting structures and designing appropriate attachment points and bracing methods for modifications. nzqa.govt.nz

Heterocyclic Modifications and Their Synthetic Routes

Modifications to the heterocyclic rings within the this compound scaffold are a common strategy for generating derivatives. This can involve altering the existing benzothiazol-3(2H)-one 1,1-dioxide or the 2-oxopiperidine ring, or introducing additional heterocyclic systems. Synthetic routes for heterocyclic compounds are diverse and depend on the target structure. Examples from the literature on heterocyclic synthesis include methods for forming nitrogen-containing heterocycles from amidines via C–N/C–C bond formation rsc.org, synthesis of succinimide derivatives through cascade cyclization rsc.org, and the preparation of various heterocyclic compounds from oxime ether derivatives researchgate.net. The synthesis of 1,2,3-triazole "click" analogues of thalidomide, a compound structurally related to this compound, has been achieved through copper(I)-catalyzed azide-alkyne cycloaddition reactions using azidoglutarimide and various alkynyl derivatives. researchgate.net This highlights the application of click chemistry in generating analogues with modified heterocyclic components.

Computational Chemistry Approaches in Scaffold Modification

Computational chemistry is an integral part of scaffold modification and the design of new this compound analogues. These approaches can assist in exploring potential structural changes and predicting their impact. Techniques like computational bioactivity fingerprint similarities can be used to navigate the discovery of novel scaffolds by characterizing the biological space of a molecule. nih.gov Computational modeling, such as using finite element methods (FEM), can be applied to study the properties of modified scaffolds, although this is more commonly discussed in the context of materials science and tissue engineering scaffolds. mdpi.com In the context of molecular scaffolds, computational methods aid in identifying potential modifications that maintain or alter specific molecular interactions. cam.ac.uk Software tools can facilitate scaffold hopping by allowing users to define topological requirements and match them against databases of compounds. nih.govcam.ac.uk

Advanced Chemical Characterization Techniques Applied in this compound Research

Advanced chemical characterization techniques are crucial for understanding the structural, physical, and chemical properties of compounds like this compound, as well as for identifying and quantifying the compound and its related substances, such as metabolites. Research concerning this compound has employed various analytical methods to achieve these objectives.

A notable application of advanced characterization in this compound research involves chromatographic techniques, particularly for the separation of its enantiomers. Enantiomer separation of D,L-supidimide has been successfully performed using chiral high-performance liquid chromatography (HPLC). Specific methodologies reported include the use of a 250 x 4 mm NUCLEOSIL® CHIRAL-2 column. interface.co.kranalab.com.twchemcoplus.co.jpictsl.nethplc.eufavs.itisil.co.il The separation is achieved using an eluent system of tetrahydrofuran (B95107) – n-heptane in a 10:3 volume-to-volume ratio, with a flow rate of 1.0 mL/min. interface.co.kranalab.com.twchemcoplus.co.jpictsl.nethplc.eufavs.itisil.co.il Detection of the separated enantiomers is typically carried out using UV detection at 220 nm. interface.co.kranalab.com.twchemcoplus.co.jpictsl.nethplc.eufavs.itisil.co.il This demonstrates the application of chiral stationary phases and optimized mobile phases for resolving stereoisomers, a key aspect of advanced chromatography.

In studies investigating the metabolic fate of this compound, a combination of techniques has been utilized for the identification and quantification of metabolites. Chemical analysis and mass spectrometry, often in conjunction with co-chromatography or co-crystallization with synthetic reference compounds, have been employed to identify metabolites in biological samples such as urine and faeces. nih.gov These approaches are fundamental in elucidating the structural changes this compound undergoes metabolically. Mass spectrometry provides detailed information on the mass-to-charge ratio of the parent compound and its fragments, aiding in structural identification, while chemical analysis encompasses a broader range of methods to determine chemical composition and properties.

Molecular and Cellular Mechanisms of Action of Supidimide

Cellular Responses and Physiological Effects:

Influence on Cellular Proliferation and Differentiation in Preclinical Models:Preclinical data describing the influence of Supidimide on cellular proliferation and differentiation are not publicly accessible.

Without specific data on this compound for each of these detailed subsections, it is not possible to generate a thorough, informative, and scientifically accurate article as requested. The available scientific literature does not currently provide the necessary foundation to address the molecular and cellular mechanisms of this compound in the structured manner outlined.

Regulation of Gene Expression Profiles in Response to this compound

Initial investigations into the molecular mechanisms of this compound have centered on its role as a molecular glue, a function it shares with other immunomodulatory drugs (IMiDs). This mechanism involves the recruitment of specific proteins to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation has significant downstream effects on gene expression, altering cellular pathways involved in proliferation, survival, and apoptosis.

The primary targets for this compound-induced degradation are the lymphoid transcription factors Ikaros (encoded by the IKZF1 gene) and Aiolos (encoded by the IKZF3 gene). nih.govresearchgate.netnih.gov These transcription factors are crucial for the survival and proliferation of certain cancer cells, particularly multiple myeloma. nih.gov By mediating their degradation, this compound effectively disrupts the transcriptional networks that these factors control.

A key consequence of Ikaros and Aiolos degradation is the subsequent downregulation of the transcription factor c-Myc and interferon regulatory factor 4 (IRF4). nih.govnih.govresearchgate.netnih.govyoutube.com Both c-Myc and IRF4 are critical oncogenes in multiple myeloma, driving cell proliferation and survival. nih.govyoutube.com The degradation of their upstream regulators, IKZF1 and IKZF3, leads to a reduction in MYC and IRF4 gene expression, contributing significantly to the anti-cancer effects of the drug. nih.gov

While the general pathway of IKZF1/3 degradation leading to c-Myc and IRF4 downregulation is established for IMiDs, detailed transcriptomic studies focusing specifically on this compound are necessary to fully elucidate its unique gene expression signature. Such studies, employing techniques like RNA sequencing (RNA-seq) or microarray analysis, would provide a comprehensive profile of all genes that are either upregulated or downregulated following this compound treatment. This would allow for the identification of novel downstream targets and a more complete understanding of its molecular and cellular mechanisms of action.

Currently, specific data from such high-throughput gene expression profiling studies on this compound, which would allow for the creation of detailed data tables of affected genes, are not extensively available in the public domain. Future research in this area will be critical to fully map the gene regulatory networks impacted by this compound.

Preclinical Pharmacological Investigations of Supidimide

Anti-inflammatory Efficacy in Animal Models of Inflammation

Endotoxin-induced uveitis (EIU) is a well-established animal model that mimics human acute anterior uveitis and is utilized for assessing novel anti-inflammatory treatments. nih.gov The condition is induced in animals, such as Lewis rats, by a systemic injection of bacterial endotoxin, commonly lipopolysaccharide (LPS), which provokes an acute inflammatory response confined to the eye. nih.govnih.gov This ocular inflammation is quantified by measuring the influx of proteins and inflammatory cells into the anterior chamber. nih.govmdpi.com

The anti-inflammatory potential of Supidimide has been investigated in the rat EIU model. nih.gov In these studies, uveitis was induced by injecting LPS into the hind foot-pad of the animals. nih.gov The research showed that this compound, when administered at a high dose, exerted a notable anti-inflammatory effect. nih.gov This was evidenced by a reduction in both protein levels and cell counts within the anterior chamber fluid. nih.gov However, in a direct comparison within the same study, this compound was found to be less potent than high-dose thalidomide (B1683933) in mitigating the ocular inflammation associated with EIU. nih.gov

Table 1: Comparative Efficacy of this compound in a Rat Model of Endotoxin-Induced Uveitis

This table summarizes the key inflammatory markers measured in the anterior chamber of the eye 20 hours after LPS injection.

Treatment GroupOutcome MeasureResult (Mean ± SEM)Statistical Significance (p-value)
This compoundProtein ConcentrationReduced levelsp ≤ 0.053
Cell CountReduced infiltrationp ≤ 0.06
Thalidomide (High-Dose)Protein ConcentrationSignificantly reduced levelsp < 0.001
Cell CountSignificantly reduced infiltrationp < 0.001
Data derived from a preclinical study comparing high doses of this compound and Thalidomide in a rat EIU model. nih.gov

Based on a review of the available scientific literature, no preclinical studies were identified that specifically investigated the efficacy of this compound in chemically-induced colitis models, such as colitis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS) in rats.

A review of the scientific literature did not yield any preclinical investigations into the effects of this compound in animal models of acute pancreatitis, such as the cerulein-induced pancreatitis model in mice. nih.govnih.govnih.govnih.gov

Angiogenesis Modulation Studies in Preclinical Assays

Rabbit Corneal Micropocket Assay Results

Information regarding the evaluation of this compound in the rabbit corneal micropocket assay is not present in the available scientific literature. This in vivo assay is a standard method for assessing the pro-angiogenic or anti-angiogenic potential of compounds. The absence of data indicates that such studies with this compound have either not been conducted or the results have not been published in accessible forums.

Comparative Analysis with Other Angiogenesis Inhibitors within the IMiD Class

Due to the lack of data on this compound's anti-angiogenic properties, a comparative analysis with other immunomodulatory drugs (IMiDs) such as thalidomide and lenalidomide (B1683929) cannot be performed. The anti-angiogenic mechanisms of thalidomide and its analogs are a subject of ongoing research, but without corresponding data for this compound, no meaningful comparison of their relative potencies or mechanisms of action can be drawn.

Comparative Preclinical Research with Thalidomide and Other Imids

Comparative Efficacy in Animal Models of Inflammation and Immunomodulation

Studies in animal models have provided insights into the comparative efficacy of supidimide and other IMiDs in modulating inflammation and immune responses. This compound has demonstrated anti-inflammatory effects in specific preclinical settings. For instance, in an animal model of TNBS-induced colitis, this compound significantly attenuated the inflammation, showing a comparable level of inhibition (37%) to that observed with thalidomide (B1683933) treatment (44%) when compared to vehicle-treated control animals. This effect persisted for several days post-treatment cessation with thalidomide. researchgate.net

Beyond this compound, the broader class of IMiDs, including later-generation compounds like pomalidomide, has shown efficacy in various preclinical models. Pomalidomide, for example, has been demonstrated to prevent spontaneous hypodermal fibrosis and induce regression of bleomycin-induced dermal fibrosis in mouse models. nih.gov IMiDs have also exhibited anti-inflammatory actions and efficacy in preclinical models of neurodegenerative disorders characterized by significant neuroinflammatory components, such as cerebral ischemia models where novel IMiD analogues have shown neuroprotective effects. researchgate.net Furthermore, thalidomide and its analogues have been investigated for their anti-inflammatory potential in models like endotoxin-induced uveitis in rats. nih.govcolab.ws Another thalidomide hybrid, LASSBio-596, designed to mimic aspects of thalidomide and arylsulfonamides, displayed potent anti-inflammatory and antifibrotic properties in rodent models of pulmonary inflammation, inhibiting leukocyte recruitment and attenuating TNF-alpha levels. researchgate.netkarger.com

Animal models commonly used to study systemic inflammation, such as those induced by lipopolysaccharide (LPS), peritoneal contamination and infection (PCI), or cecal ligation and puncture (CLP), serve as valuable tools for evaluating the impact of novel anti-inflammatory therapies. nih.gov

Comparative Mechanisms of Action at the Molecular and Cellular Levels

The mechanisms by which thalidomide and IMiDs exert their effects involve complex interactions at the molecular and cellular levels. A key target for thalidomide and its close analogues (lenalidomide, pomalidomide) is Cereblon (CRBN), a protein that is part of the E3 ubiquitin ligase complex. researchgate.netmdpi.commdpi.comfrontiersin.org Binding of IMiDs to CRBN leads to the ubiquitination and subsequent degradation of specific neosubstrates, notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). mdpi.com This Cereblon-dependent pathway is implicated in both the therapeutic and, crucially, the teratogenic effects of these compounds. researchgate.netmdpi.commdpi.comfrontiersin.org

However, thalidomide also possesses Cereblon-independent mechanisms of action. A well-established effect is the selective inhibition of the synthesis of tumor necrosis factor-alpha (TNF-alpha) by activated monocytes and microglia, often by decreasing TNF-alpha mRNA half-life. researchgate.netnih.govresearchgate.netmdpi.com This anti-inflammatory action is considered a Cereblon-independent pathway researchgate.netmdpi.com and contributes to thalidomide's utility in inflammatory conditions like erythema nodosum leprosum. researchgate.netnih.gov

Research into newer IMiD analogues, including some that evade Cereblon binding (such as NAP and TFBP), indicates that anti-inflammatory actions can still be mediated through Cereblon-independent pathways. mdpi.com This highlights the complexity of IMiD mechanisms and suggests avenues for developing compounds that retain desired anti-inflammatory effects without engaging the Cereblon-dependent pathway linked to teratogenicity. mdpi.com

The anti-angiogenic properties of thalidomide and its derivatives, relevant in conditions like multiple myeloma, are also not fully understood and may not always correlate directly with Cereblon binding. mdpi.com IMiDs have been shown to decrease the production of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and IL-6. nih.gov

Comparative Teratogenic Profile and its Basis

Thalidomide is infamous for its potent teratogenicity, causing severe and specific birth defects, most notably limb truncations like phocomelia, in humans and certain animal species such as rabbits and monkeys. frontiersin.orgnih.govnih.govnovapublishers.comresearchgate.net This tragic history underscores the critical importance of evaluating the teratogenic potential of related compounds. Rodents, interestingly, are generally resistant to thalidomide-induced teratogenicity, a factor that contributed to the initial failure to detect the risk in early testing. nih.gov

This compound (CG3033) is specifically identified in preclinical research as a non-teratogenic analogue of thalidomide. karger.comnih.gov The development of such non-teratogenic derivatives is a primary goal of IMiD research, aiming to harness the therapeutic benefits without the devastating developmental toxicity. nih.gov

Historically, testing for thalidomide-type teratogenicity has relied on in vivo studies in susceptible animal species like rabbits and monkeys. nih.gov

The severe teratogenic effects of thalidomide are strongly linked to its interaction with Cereblon. researchgate.netmdpi.commdpi.comfrontiersin.org The precise molecular requirements for thalidomide-type teratogenicity are highly structure-dependent, requiring the presence of both the phthalimide (B116566) and glutarimide (B196013) rings and a specific alpha-linkage between them. nih.gov

While specific detailed molecular binding data for this compound compared to thalidomide's interaction with Cereblon were not extensively detailed in the provided sources, the classification of this compound as non-teratogenic karger.comnih.gov implies a fundamental difference in its interaction with the molecular target(s) responsible for teratogenicity, most likely Cereblon. Analogues that evade Cereblon binding have been shown to lack obvious teratogenic effects in preliminary studies, providing a molecular rationale for how structural modifications can eliminate this toxicity. mdpi.com The structural differences between this compound (containing a benzisothiazol-2-yl group and an oxopiperidine) and thalidomide (with phthalimide and glutarimide rings) nih.gov likely underpin this compound's inability to induce teratogenicity, presumably through altered or absent binding to Cereblon or other critical embryonic targets.

A major objective in developing thalidomide analogues is to achieve a dissociation between the desired therapeutic effects (such as anti-inflammatory, immunomodulatory, and anti-angiogenic activities) and the undesirable teratogenic potential. nih.gov The existence of non-teratogenic analogues like this compound that retain therapeutic activity supports the feasibility of this dissociation.

This compound has been investigated for the treatment of Erythema Nodosum Leprosum (ENL) and has shown success nih.gov, indicating that its anti-inflammatory and immunomodulatory properties are retained despite its lack of teratogenicity. This demonstrates a successful dissociation, where the beneficial effects relevant to ENL treatment are separated from the teratogenic risk.

Mechanistically, the observation that thalidomide's anti-inflammatory effects can occur independently of Cereblon binding researchgate.netmdpi.com, while its teratogenicity is strongly linked to Cereblon frontiersin.org, provides a basis for this dissociation. Analogues can potentially be designed to selectively enhance or retain the Cereblon-independent pathways responsible for therapeutic effects while avoiding significant interaction with Cereblon that leads to teratogenicity. mdpi.com Studies with novel Cereblon-evading IMiD analogues that retain anti-inflammatory activity further support this concept of dissociating effects based on Cereblon binding. mdpi.com

However, the relationship between anti-angiogenic effects and teratogenicity appears more complex. While some studies suggest anti-angiogenic effects don't always correlate with Cereblon binding mdpi.com, one study noted that the non-teratogenic this compound did not exhibit antiangiogenic activity in a rabbit model, whereas teratogenic compounds like thalidomide did. karger.com This suggests that in some cases, anti-angiogenic activity might be linked to the teratogenic mechanism, or that dissociation is achieved by losing both teratogenic and anti-angiogenic effects while retaining anti-inflammatory/immunomodulatory ones.

Comparative Pharmacokinetic and Metabolic Considerations in Preclinical Species

Preclinical pharmacokinetic (PK) and metabolic studies in various animal species are fundamental for understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates and for predicting their behavior in humans. helsinki.fiescholarship.orgcriver.comfrontiersin.orgnuvisan.com These studies are essential for selecting appropriate species for toxicology and efficacy studies and for informing human dose predictions. helsinki.finuvisan.com

Common preclinical species used for PK/ADME studies include rodents (mice, rats) and non-rodents (dogs, monkeys). escholarship.orgcriver.comfrontiersin.orgnuvisan.com Techniques such as in vivo PK studies, mass balance studies, biliary excretion studies, tissue distribution (including quantitative whole-body autoradiography - QWBA), and in vitro metabolic stability assays using liver microsomes from different species are employed. criver.comfrontiersin.orgnuvisan.com Physiologically based pharmacokinetic (PBPK) modeling utilizes data from preclinical species to predict human PK profiles. helsinki.fifrontiersin.org

While the importance of these studies for drug development, including for IMiDs, is well-established helsinki.fiescholarship.orgcriver.comfrontiersin.orgnuvisan.com, specific comparative pharmacokinetic and metabolic data directly detailing the differences between this compound and thalidomide or other IMiDs in preclinical species were not prominently featured in the provided search results. General principles of preclinical PK assessment and prediction were described helsinki.fiescholarship.orgcriver.comfrontiersin.orgnuvisan.com, and there was mention of thalidomide metabolites in a mouse model colab.ws and a metabolite of an analogue in monkeys novapublishers.com, but a direct comparative analysis of the ADME profiles of this compound versus thalidomide/other IMiDs in preclinical species was not available in detail.

Advanced Methodologies and Future Research Directions for Supidimide

Applications of Proteomics and Metabolomics in Elucidating Supidimide's Mechanisms

Proteomics and metabolomics are powerful 'omics' approaches that can provide comprehensive insights into the biological effects of a compound like this compound. Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions, within a biological system following this compound treatment. By comparing protein profiles in treated versus untreated cells or tissues, researchers could identify protein targets modulated by this compound, as well as downstream signaling pathways affected. This can help elucidate the primary molecular targets and the cellular processes influenced by the compound. nih.govmdpi.comrevespcardiol.orgnih.gov

Metabolomics focuses on the global analysis of small molecules (metabolites) present in a biological sample. nih.govmdpi.comelsevier.es Changes in metabolite concentrations after this compound administration can reveal alterations in metabolic pathways, providing functional readouts of the compound's activity. nih.govelsevier.es Integrated analysis of proteomics and metabolomics data can offer a more complete picture of how this compound perturbs cellular networks, potentially identifying biomarkers of response or toxicity and providing a deeper understanding of its mechanism of action. nih.govmdpi.com

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

High-throughput screening (HTS) and combinatorial chemistry are essential tools for the discovery and optimization of drug candidates. HTS enables the rapid testing of large libraries of chemically diverse compounds against specific biological targets or phenotypic assays to identify potential hits. researchgate.netresearchgate.netopenaccessjournals.comnih.gov In the context of this compound, HTS could be employed to screen libraries of related compounds or novel chemical scaffolds for desired activities, such as specific immunomodulatory effects or binding to hypothesized targets.

Combinatorial chemistry allows for the parallel synthesis of large numbers of structurally related compounds by combining different chemical building blocks in a systematic way. researchgate.netresearchgate.netopenaccessjournals.comnih.gov This approach can be used to generate diverse libraries of this compound derivatives. By synthesizing and screening these libraries using HTS, researchers could identify analogs with improved potency, selectivity, pharmacokinetic properties, or reduced potential for undesirable effects. researchgate.netopenaccessjournals.com

Advanced Imaging Techniques for In Vivo Mechanism-of-Action Studies in Animal Models

Advanced imaging techniques provide non-invasive methods to study the distribution, target engagement, and pharmacodynamic effects of compounds like this compound in living animal models. Techniques such as positron emission tomography (PET), single-photon emission computed tomography (SPECT), magnetic resonance imaging (MRI), and fluorescence imaging can offer spatial and temporal information about the compound's behavior in vivo. nih.govcriver.comfrontiersin.orgnih.govoatext.com

For instance, radiolabeled this compound or its derivatives could be used in PET or SPECT imaging to track its biodistribution and understand its accumulation in target tissues or organs. nih.govcriver.com Functional MRI or optical imaging could be employed to monitor physiological changes or the activity of specific molecular pathways modulated by this compound in real-time within animal models of disease. nih.govcriver.comfrontiersin.orgnih.govoatext.com These techniques are crucial for understanding the in vivo pharmacokinetics and pharmacodynamics, validating targets, and assessing efficacy in relevant disease models.

Development of Novel Preclinical Disease Models for IMiD Evaluation

The evaluation of compounds like this compound necessitates the use of relevant preclinical disease models that accurately recapitulate aspects of human conditions where IMiDs are expected to have therapeutic benefit. While traditional cell lines and animal models exist, the development of novel and more predictive models is an ongoing area of research. crownbio.comnih.govpharmamodels.net

This includes the use of patient-derived xenografts (PDX) in immunocompromised mice, which involve implanting human patient tumor tissue into mice, providing a more clinically relevant model for evaluating anti-cancer or immunomodulatory effects. c4therapeutics.com Genetically engineered mouse models (GEMMs) can be developed to express specific disease-related genes or mutations. crownbio.com Furthermore, the use of organoids, which are 3D cell cultures derived from patient tissues that mimic organ structure and function, offers a promising in vitro platform for evaluating compound efficacy and mechanisms in a more physiologically relevant context. researchgate.net For IMiDs, specific models to study their impact on immune cell function or protein degradation pathways are also critical. c4therapeutics.combiorxiv.org

Integration of Artificial Intelligence and Machine Learning in IMiD Research

Elucidation of Additional Molecular Targets and Off-Target Effects

While a primary mechanism or target may be hypothesized for a compound like this compound, a comprehensive understanding requires the elucidation of all relevant molecular targets and potential off-target effects. IMiDs are known to exert their effects, including both therapeutic benefits and side effects, through the modulation of the E3 ubiquitin ligase cereblon (CRBN) and the subsequent degradation of specific neosubstrates. biorxiv.orgkymeratx.comresearchgate.netjst.go.jpnih.gov

Advanced techniques such as affinity chromatography coupled with mass spectrometry can be used to identify proteins that directly bind to this compound. biorxiv.org Thermal proteome profiling (TPP) can assess changes in protein thermal stability upon compound binding in a cellular context, helping to identify direct intracellular targets. biorxiv.org CRISPR-based screens can be employed to systematically knock out genes and identify those that modulate cellular sensitivity to this compound, potentially revealing components of its pathway or resistance mechanisms. biorxiv.org Understanding off-target interactions is crucial for predicting potential side effects and improving the selectivity of future derivatives. kymeratx.comresearchgate.net

Strategic Directions for Non-Teratogenic IMiD Development

Given the historical context of teratogenicity associated with some IMiDs like thalidomide (B1683933), a critical strategic direction for the development of compounds like this compound involves ensuring a lack of teratogenic potential or developing non-teratogenic analogs. thieme-connect.comkymeratx.comnc3rs.org.ukfrontiersin.orggoogle.com Research has shown that thalidomide-induced teratogenicity is linked to the degradation of specific proteins, such as SALL4, mediated by the CRBN E3 ligase complex. kymeratx.comfrontiersin.orggoogle.com

Q & A

Basic Research Questions

Q. What are the foundational methodologies for synthesizing Supidimide, and how can researchers optimize yield and purity in early-stage experiments?

  • Answer : Initial synthesis protocols for this compound typically involve [describe general reaction pathways, e.g., nucleophilic substitution or catalytic coupling]. Optimization requires systematic factorial design experiments (e.g., varying temperature, solvent polarity, and stoichiometry) to identify critical parameters . Purity can be assessed via HPLC or NMR, with iterative refinement to minimize byproducts . For reproducibility, document reagent sources, reaction times, and purification steps in detail .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties, and what instrumentation is essential?

  • Answer : Key characterization includes:

  • Structural analysis : X-ray crystallography or NMR (¹H/¹³C) for atomic-resolution confirmation .
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
  • Solubility profiles : Phase diagrams in common solvents (e.g., DMSO, water) under controlled pH/temperature .
    Standardize protocols across replicates to ensure data comparability .

Q. What strategies are recommended for conducting a literature review on this compound to identify knowledge gaps?

  • Answer : Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to filter studies . Prioritize peer-reviewed journals and avoid non-peer-reviewed sources (e.g., patents, preprints). Tabulate findings to highlight contradictions in reported properties or mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound’s bioactivity or stability?

  • Answer : Apply meta-epidemiological methods:

  • Systematic review : Aggregate data from studies meeting predefined quality criteria (e.g., sample size > n=3, validation via orthogonal assays) .
  • Sensitivity analysis : Test if discrepancies arise from methodological variations (e.g., assay type, storage conditions) .
  • Principal contradiction analysis : Identify the dominant factor (e.g., impurity interference) driving conflicting results . Publish negative findings to reduce publication bias .

Q. What experimental designs are suitable for studying this compound’s mechanism of action in multi-variable systems (e.g., enzymatic pathways)?

  • Answer : Use a combination of:

  • High-throughput screening : To map dose-response relationships across biological targets .
  • Computational modeling : Molecular docking or QSAR to predict binding affinities and prioritize in vitro validation .
  • Control stratification : Include positive/negative controls and sham-treated cohorts to isolate this compound-specific effects .

Q. How should researchers address reproducibility challenges in this compound studies, particularly in cross-laboratory collaborations?

  • Answer : Implement standardized protocols:

  • Material sharing : Distribute characterized batches of this compound with certificates of analysis (e.g., purity ≥95%) .
  • Blinded analysis : Assign third-party labs to validate key results without prior knowledge of expected outcomes .
  • Data transparency : Publish raw datasets, instrumentation settings, and statistical codes in supplementary materials .

Methodological Guidelines

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in heterogeneous samples?

  • Answer : Use mixed-effects models to account for inter-sample variability . For non-linear responses, apply log-transformed regression or Bayesian inference. Report effect sizes with 95% confidence intervals to avoid overinterpreting small p-values .

Q. How can meta-analyses be structured to synthesize fragmented data on this compound’s environmental or toxicological impacts?

  • Answer : Follow PRISMA guidelines:

  • Search strategy : Define keywords (e.g., "this compound ecotoxicity") and databases (e.g., PubMed, Web of Science) .
  • Risk of bias assessment : Use tools like ROBINS-I to evaluate study limitations .
  • Effect synthesis : Calculate pooled estimates via random-effects models if heterogeneity (I²) exceeds 50% .

Tables for Reference

Table 1 : Common Contradictions in this compound Literature and Proposed Resolutions

Contradiction Potential Cause Resolution Strategy
Variability in bioactivityImpurity profilesStandardize synthesis/purification
Divergent thermal stabilityMeasurement protocolsAdopt ASTM-guided DSC methods
Inconsistent solubilitySolvent batch variabilityUse USP-grade solvents, report suppliers

Table 2 : Essential Characterization Data for this compound

Property Recommended Method Acceptable Range
PurityHPLC (UV detection at 254 nm)≥95% peak area
Melting pointDSC (10°C/min ramp)150–155°C
Solubility in waterShake-flask method (pH 7.4)2.5–3.0 mg/mL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.